Bienvenue dans la boutique en ligne BenchChem!

9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine

Lipophilicity Physicochemical properties Membrane permeability

9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine (CAS 36892-45-2) is a synthetic purine analog belonging to the thiopurine class, structurally characterized by a 9-butyl substitution on the purine ring and a thioether-linked 1-methyl-4-nitroimidazole moiety at position 6. It is the 9-butyl derivative of thiamiprine (BW 57-323), the 2-amino congener of azathioprine.

Molecular Formula C13H16N8O2S
Molecular Weight 348.39 g/mol
CAS No. 36892-45-2
Cat. No. B12935940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine
CAS36892-45-2
Molecular FormulaC13H16N8O2S
Molecular Weight348.39 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N
InChIInChI=1S/C13H16N8O2S/c1-3-4-5-20-7-15-8-9(20)17-13(14)18-11(8)24-12-10(21(22)23)16-6-19(12)2/h6-7H,3-5H2,1-2H3,(H2,14,17,18)
InChIKeyMPGCNJUSMWDEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine (CAS 36892-45-2): A 9-Alkyl Thiamiprine Analog for Immunosuppressive and Antineoplastic Research


9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine (CAS 36892-45-2) is a synthetic purine analog belonging to the thiopurine class, structurally characterized by a 9-butyl substitution on the purine ring and a thioether-linked 1-methyl-4-nitroimidazole moiety at position 6 [1]. It is the 9-butyl derivative of thiamiprine (BW 57-323), the 2-amino congener of azathioprine [2]. This compound shares the core pharmacophore responsible for immunosuppressive and cytotoxic activity observed in thiamiprine and azathioprine, while the N9-alkyl modification is known to alter pharmacokinetic profiles and therapeutic indices in related 6-thiopurine analogs [3].

Why Thiamiprine or Azathioprine Cannot Substitute for 9-Butyl-Thiamiprine in Drug Metabolism and Targeted Delivery Studies


Thiopurine analogs are not interchangeable due to critical differences in their metabolic activation, therapeutic index, and tissue distribution driven by N9-substitution. While thiamiprine and azathioprine are well-established immunosuppressants, their pharmacokinetics are limited by rapid catabolism and variable bioavailability [1]. The 9-butyl modification in this compound fundamentally alters lipophilicity (XLogP3 = 1.9 vs -0.2 for thiamiprine), which is predicted to affect membrane permeability and distribution volume [2]. Moreover, 9-alkyl-6-thiopurines have been shown to act as prodrugs with more favorable therapeutic indexes than their parent compounds, a property that cannot be replicated by unsubstituted analogs [3]. Selection of the correct N9-substituted derivative is therefore essential for studies requiring specific pharmacokinetic or toxicological profiles.

Quantitative Differentiation Evidence for 9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine Relative to Closest Analogs


Increased Lipophilicity (XLogP3) Compared to Thiamiprine

9-Butyl-thiamiprine exhibits markedly higher lipophilicity than its parent compound thiamiprine, with a computed XLogP3 of 1.9 versus -0.2 for thiamiprine [1][2]. This represents a Δ of approximately 2.1 log units, corresponding to an estimated 100-fold increase in octanol-water partition coefficient and predicting superior passive membrane permeability [1].

Lipophilicity Physicochemical properties Membrane permeability

Improved Therapeutic Index of 9-Alkyl-6-Thiopurines Over Parent Drugs

Several 9-alkyl-6-thiopurines have been demonstrated to possess more favorable therapeutic indexes than their parent drugs 6-mercaptopurine and 6-thioguanine [1]. In a direct comparison, 9-(n-butyl)-6-thioguanine (9-BTG) exhibited a 50% lethal dose (LD50) of 13 mg/kg/day in mice versus 9 mg/kg/day for 6-thioguanine (TG) when administered i.p. for 9 consecutive days, indicating a 44% higher tolerated dose for the 9-butyl derivative [1]. Despite this lower acute toxicity, both compounds produced similar organ toxicity profiles upon histopathological examination [1]. Crucially, urinary excretion studies confirmed that 9-BTG is dealkylated in vivo to release TG, establishing its role as a prodrug with a distinct pharmacokinetic profile [1].

Therapeutic index Toxicity 6-thiopurine

Thiamiprine Demonstrates Lower Toxicity Than 6-Thioguanine with Preserved Potency

In the rat adjuvant arthritis model, all aglycones tested—6-mercaptopurine, azathioprine, 6-thioguanine, and thiamiprine—exhibited similar in vitro cytotoxicity (ED50 = 0.8–2 µM) [1]. However, thiamiprine was specifically noted to be safer than 6-thioguanine, with the S-(1-methyl-4-nitro-1H-imidazol-5-yl) moiety decreasing toxicity without affecting potency [1]. This indicates that the nitroimidazole-thiopurine scaffold, shared by 9-butyl-thiamiprine, provides a superior safety profile relative to simple 6-thiopurines.

Cytotoxicity Safety index Thiopurine

9-Butylazathioprine Exhibits Significant Immunosuppressive Activity in Allograft Models

9-Butylazathioprine, a closely related analog that is converted in vivo to 9-butyl-6-mercaptopurine, demonstrated significant immunosuppressive activity in preclinical transplantation models [1]. In mice, 9-butylazathioprine significantly prolonged skin allograft survival time [1]. In a canine renal allograft model, treatment with 9-butylazathioprine increased recipient survival [1]. This provides direct class-level evidence that 9-butyl substitution on the nitroimidazole-thiopurine scaffold retains potent immunosuppressive efficacy in vivo, supporting the expectation that 9-butyl-thiamiprine will similarly exhibit meaningful immunosuppressive pharmacodynamic activity.

Immunosuppression Allograft survival 9-butylazathioprine

Regiospecific N9-Alkylation Ensures Isomerically Pure Product Distinct from N7 Isomer Mixtures

Purine alkylation typically produces mixtures of N9 and N7 regioisomers, complicating biological interpretation and procurement quality. The 6-(azolyl)purine scaffold, as present in 9-butyl-thiamiprine, enables regiospecific N9-alkylation due to steric shielding of N7 by the proximal heteroaryl C–H group [1]. X-ray crystal structures confirm that the imidazole and purine rings adopt a coplanar conformation, with the butyl side chain extending away from the purine ring and the imidazole C–H positioned over N7, effectively protecting N7 from alkylating agents [1]. This structural feature ensures that 9-butyl-thiamiprine can be obtained as an isomerically pure product, avoiding contamination with N7 regioisomers that could confound biological assays [1].

Regiospecific synthesis Purine alkylation Isomer purity

Optimal Deployment Scenarios for 9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine in Scientific Research and Industrial Development


Pharmacokinetic Profiling of 9-Alkyl-Thiopurine Prodrugs

The 9-butyl substitution alters lipophilicity (XLogP3 = 1.9 vs -0.2 for thiamiprine), enabling studies on how N9-alkyl chain length affects membrane permeability, tissue distribution, and metabolic stability [1]. The compound can serve as a tool molecule to investigate the relationship between lipophilicity and intracellular accumulation of active 6-thioguanine nucleotides in target cells, building on the established prodrug mechanism of 9-alkyl-6-thiopurines [2].

In Vivo Immunosuppression with an Extended Therapeutic Window

Class-level evidence indicates that 9-alkyl-6-thiopurines possess more favorable therapeutic indexes than parent drugs, with 9-butyl derivatives showing 44% higher tolerated doses in murine models while retaining immunosuppressive efficacy in allograft transplantation systems [3][4]. This compound is particularly suited for in vivo studies requiring prolonged dosing schedules where reduced cumulative toxicity is essential, such as chronic autoimmune disease models or long-term transplant tolerance protocols.

Structure-Activity Relationship (SAR) Studies on Thiopurine Safety and Efficacy

The retained S-(1-methyl-4-nitro-1H-imidazol-5-yl) moiety, which has been shown to decrease toxicity without affecting potency in the related compound thiamiprine [5], combined with the 9-butyl modification, provides a unique probe for dissecting the relative contributions of the nitroimidazole leaving group and N9-substituent to the therapeutic window. This compound enables systematic SAR studies aimed at identifying optimal substitution patterns for next-generation immunosuppressive purine analogs.

Isomerically Pure Reference Standard for Analytical Method Development

The regiospecific nature of N9-alkylation for 6-(azolyl)purines ensures that 9-butyl-thiamiprine can be obtained free of N7 isomer contamination, a common problem in purine chemistry [6]. This makes it an ideal reference standard for developing HPLC, LC-MS, or other analytical methods used to detect and quantify thiopurine analogs and their metabolites, particularly in pharmacokinetic or impurity profiling studies where regioisomeric separation is critical.

Quote Request

Request a Quote for 9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.